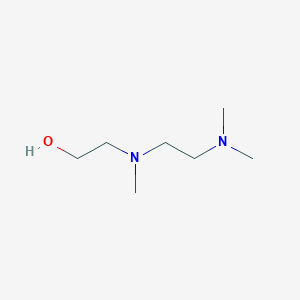

2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol

Description

Properties

IUPAC Name |

2-[2-(dimethylamino)ethyl-methylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2O/c1-8(2)4-5-9(3)6-7-10/h10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSYBWANTZYUTGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044875 | |

| Record name | 2-{[2-(Dimethylamino)ethyl](methyl)amino}ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanol, 2-[[2-(dimethylamino)ethyl]methylamino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2212-32-0 | |

| Record name | 2-[[2-(Dimethylamino)ethyl]methylamino]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2212-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-[[2-(dimethylamino)ethyl]methylamino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-{[2-(Dimethylamino)ethyl](methyl)amino}ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[2-(dimethylamino)ethyl]methylamino]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-((2-(DIMETHYLAMINO)ETHYL)(METHYL)AMINO)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6E4BJ0CD0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the tertiary amino alcohol, 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol. This compound, also known as N,N,N'-trimethyl-N'-(2-hydroxyethyl)ethylenediamine, is a valuable building block in various chemical applications, including its use as a ligand in coordination chemistry and as a precursor in the synthesis of specialized chemical agents. This document details a feasible synthetic pathway, outlines a complete characterization protocol, and presents the corresponding analytical data in a clear and structured format.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 2212-32-0[1][2] |

| Molecular Formula | C₇H₁₈N₂O[3][4] |

| Molecular Weight | 146.23 g/mol [3][4] |

| Appearance | Colorless to pale yellow liquid[5] |

| Boiling Point | 207 °C (lit.)[6] |

| Density | 0.904 g/mL at 25 °C (lit.)[6] |

| Refractive Index | n20/D 1.4539 (lit.)[6] |

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the nucleophilic substitution reaction of N,N,N'-trimethylethylenediamine with 2-chloroethanol. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

Experimental Protocol

Materials:

-

N,N,N'-Trimethylethylenediamine

-

2-Chloroethanol

-

Sodium hydroxide

-

Anhydrous solvent (e.g., Toluene or Tetrahydrofuran)

-

Deionized water

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N,N,N'-trimethylethylenediamine in an appropriate volume of anhydrous toluene.

-

Addition of Base: Add a stoichiometric equivalent of powdered sodium hydroxide to the solution.

-

Addition of 2-Chloroethanol: While stirring the mixture, slowly add one equivalent of 2-chloroethanol dropwise. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the sodium chloride precipitate.

-

Extraction: Wash the filtrate with deionized water to remove any remaining inorganic salts. Separate the organic layer.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield the final this compound as a colorless to pale yellow liquid.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.58 | t | 2H | -CH₂-OH |

| ~2.54 | m | 4H | -N-CH₂-CH₂-N- |

| ~2.40 | t | 2H | -N-CH₂-CH₂-OH |

| ~2.32 | s | 3H | -N-CH₃ |

| ~2.24 | s | 6H | -N(CH₃)₂ |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

| Chemical Shift (ppm) | Assignment |

| ~59-61 | -CH₂-OH |

| ~56-58 | -N-CH₂-CH₂-N- |

| ~54-56 | -N-CH₂-CH₂-OH |

| ~45-47 | -N(CH₃)₂ |

| ~42-44 | -N-CH₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 (broad) | O-H stretch | Alcohol |

| ~2940-2820 | C-H stretch | Alkanes |

| ~1460 | C-H bend | Alkanes |

| ~1040 | C-O stretch | Primary Alcohol |

| ~1100-1000 | C-N stretch | Tertiary Amine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its structural elucidation. The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) at m/z = 146. The fragmentation pattern would likely involve cleavage alpha to the nitrogen atoms and the oxygen atom.

Expected Fragmentation Pattern:

-

m/z = 58: A prominent peak resulting from the cleavage of the C-C bond adjacent to the terminal dimethylamino group, forming the stable [CH₂=N(CH₃)₂]⁺ ion.

-

m/z = 88: Loss of the dimethylaminoethyl radical.

-

m/z = 115: Loss of the -CH₂OH radical.

Conclusion

This technical guide has detailed a practical synthetic route for this compound and a comprehensive protocol for its characterization. The provided data and methodologies offer a solid foundation for researchers and professionals working with this versatile compound. The combination of NMR, FT-IR, and mass spectrometry allows for unambiguous confirmation of the structure and purity of the synthesized product.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | C7H18N2O | CID 75171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methylaminoethanol (109-83-1) 13C NMR spectrum [chemicalbook.com]

- 4. 2-Dimethylaminoethanol(108-01-0) 13C NMR spectrum [chemicalbook.com]

- 5. 2-Methylaminoethanol (109-83-1) IR Spectrum [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

An In-depth Technical Guide to the Physicochemical Properties of N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine, a versatile tertiary amine used in various chemical applications. This document includes a summary of its key physical and chemical characteristics, detailed experimental protocols for their determination, and visualizations of its primary application workflow.

Compound Identification and Overview

N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine, also known by several synonyms including 2-((2-(dimethylamino)ethyl)methylamino)-ethanol, is an organic compound with the CAS number 2212-32-0.[1][2] It is a colorless to pale yellow liquid at room temperature and possesses both amine and alcohol functional groups, which contribute to its chemical reactivity and solubility.[2][3][4] Its primary industrial application is as a low-odor, reactive foaming catalyst in the production of polyurethane foams.[3][5] The presence of a hydroxyl group allows it to react into the polymer matrix, making it a non-emissive catalyst.[4][5]

Synonyms:

-

2-((2-(Dimethylamino)ethyl)methylamino)-ethanol[2]

-

Dabco T

-

Toyocat RX5

-

Jeffcat Z-110

-

Lupragen N400

-

PC CAT NP80[4]

Physicochemical Properties

The key physicochemical properties of N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine are summarized in the table below. This data is essential for its handling, application, and in the design of chemical processes.

| Property | Value | Source |

| Molecular Formula | C₇H₁₈N₂O | [1][2] |

| Molecular Weight | 146.23 g/mol | [1][6] |

| Appearance | Colorless to pale yellow liquid/oil | [1][2][4] |

| Boiling Point | 207 °C (lit.) | [1][6] |

| Density | 0.904 g/mL at 25 °C (lit.) | [1][6] |

| Refractive Index (n20/D) | 1.4539 (lit.) | [1][6] |

| Flash Point | 87 °C / 188.6 °F (closed cup) | [6] |

| Vapor Pressure | 58 Pa at 25 °C | [1] |

| Solubility | Soluble in water. Slightly soluble in Chloroform and Methanol. | [1][2][4] |

| pKa | 14.72 ± 0.10 (Predicted) | [1] |

| Viscosity | 7 mPa.s at 25 °C | [3][4] |

| Hydroxyl Value | 387 mgKOH/g | [3][4] |

Experimental Protocols

The determination of the physicochemical properties listed above requires standardized experimental procedures. Below are detailed methodologies for key experiments.

3.1. Determination of Boiling Point

The boiling point is determined using the distillation method, which identifies the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Apparatus: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure:

-

The round-bottom flask is filled to approximately two-thirds of its volume with N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine and a few boiling chips are added to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

The liquid is heated gently.

-

The temperature is recorded when the liquid is boiling steadily and the vapor condensate is dripping from the thermometer bulb at a constant rate (e.g., one drop per second). This stable temperature is the boiling point.

-

-

Purity Assessment: A constant boiling point over the course of the distillation indicates a relatively pure compound.

3.2. Determination of Density

A pycnometer is used for the precise determination of density.

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), an analytical balance, and a constant-temperature water bath.

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately.

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid emerging from the capillary is wiped off.

-

The filled pycnometer is placed in a constant-temperature water bath set to 25 °C until it reaches thermal equilibrium.

-

The pycnometer is removed, dried, and weighed again.

-

The process is repeated with distilled water.

-

The density is calculated using the formula: ρ_sample = (m_sample / m_water) * ρ_water where m_sample and m_water are the masses of the sample and water, and ρ_water is the known density of water at 25 °C.

-

3.3. Determination of Refractive Index

The refractive index is measured using an Abbe refractometer.

-

Apparatus: An Abbe refractometer with a light source and a constant-temperature water circulator.

-

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

The temperature of the prisms is maintained at 20 °C using the water circulator.

-

A few drops of the sample are placed on the surface of the lower prism.

-

The prisms are closed and locked.

-

The light source is positioned, and the eyepiece is adjusted until the field of view is sharp.

-

The dispersion adjustment knob is turned to eliminate any color fringes from the borderline between the light and dark fields.

-

The refractometer knob is adjusted to bring the borderline exactly to the center of the crosshairs.

-

The refractive index is read from the scale.

-

Applications and Workflow Visualization

The primary application of N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine is as a catalyst in the formation of polyurethane foams. It effectively catalyzes the reaction between an isocyanate and water (the blowing reaction) to produce carbon dioxide gas, which expands the foam.

Caption: Catalytic role in polyurethane foam formation.

The following diagram illustrates a generalized workflow for determining the boiling point of the compound, as described in the experimental protocols.

Caption: Workflow for boiling point determination.

Safety Information

N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6] Appropriate personal protective equipment (PPE), such as eye shields and gloves, should be used when handling this chemical.[6] It is a combustible liquid and should be stored in a dry, cool, and well-ventilated warehouse.[4][6]

Conclusion

N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine is a commercially significant tertiary amine with well-defined physicochemical properties. Its utility as a reactive catalyst in the polyurethane industry is a direct result of its unique molecular structure, containing both catalytic amine sites and a reactive hydroxyl group. The data and protocols presented in this guide offer a technical foundation for researchers and professionals working with this compound.

References

- 1. 2212-32-0 | CAS DataBase [m.chemicalbook.com]

- 2. CAS 2212-32-0: 2-((2-(dimethylamino)ethyl)methylamino)-eth… [cymitquimica.com]

- 3. newtopchem.com [newtopchem.com]

- 4. bdmaee.net [bdmaee.net]

- 5. newtopchem.com [newtopchem.com]

- 6. 2- 2-(Dimethylamino)ethyl methylamino ethanol 98 2212-32-0 [sigmaaldrich.com]

An In-depth Technical Guide to 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol (CAS 2212-32-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol, registered under CAS number 2212-32-0, is a versatile tertiary amine and amino alcohol. This document provides a comprehensive technical overview of its chemical properties, synthesis, and significant applications, with a particular focus on its roles in catalysis and as a reagent in medicinal chemistry. Its utility as a catalyst in the production of polyurethane foams and as a key building block in the synthesis of bioactive molecules, such as G9a protein lysine methyltransferase inhibitors, underscores its importance in both industrial and research settings.

Chemical and Physical Properties

This compound is a liquid at room temperature and possesses a chemical structure that includes two tertiary amine groups and a primary alcohol, which dictates its chemical reactivity and physical characteristics.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₈N₂O | [1] |

| Molecular Weight | 146.23 g/mol | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 207 °C (lit.) | |

| Density | 0.904 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.4539 (lit.) | |

| Flash Point | 87 °C (closed cup) | |

| InChI | 1S/C7H18N2O/c1-8(2)4-5-9(3)6-7-10/h10H,4-7H2,1-3H3 | [1] |

| InChIKey | LSYBWANTZYUTGJ-UHFFFAOYSA-N | [1] |

| SMILES | CN(C)CCN(C)CCO | [1] |

Spectral Data

The structural identification and purity of this compound are confirmed through various spectroscopic techniques.

Table 2: Summary of Spectral Data

| Technique | Key Features and Observations |

| GC-MS | NIST Number: 238344. The mass spectrum exhibits fragmentation patterns characteristic of aliphatic amines and alcohols.[1] |

| Infrared (IR) Spectroscopy | ATR-IR spectra are available from sources such as Aldrich.[1] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | NMR data is available for similar structures, which can be used for comparative analysis.[2] |

Synthesis and Experimental Protocols

General Synthesis of Tertiary Amino Alcohols

Role in the Synthesis of 2,4-Diamino-7-aminoalkoxy-quinazolines

A significant application of this compound is its use as a reagent in the synthesis of 2,4-diamino-7-aminoalkoxy-quinazolines. These compounds are potent inhibitors of the G9a protein lysine methyltransferase, a target of interest in cancer therapy.[4][5]

Experimental Protocol: Synthesis of a 7-aminoalkoxy-quinazoline derivative (adapted from Liu, F., et al., J. Med. Chem., 2010)

A key step in the synthesis of these inhibitors involves the nucleophilic substitution of a halogenated quinazoline precursor with an amino alcohol. In this context, this compound serves as the nucleophile, introducing the 2-((2-(dimethylamino)ethyl)(methyl)amino)ethoxy side chain at the 7-position of the quinazoline ring.

-

Step 1: Preparation of the Chloroalkoxy Intermediate: A diol is reacted with a chlorinating agent to produce the corresponding chloroalkoxy compound.

-

Step 2: Nucleophilic Substitution: The 7-hydroxyquinazoline core is reacted with the chloroalkoxy intermediate in the presence of a base to form the ether linkage.

-

Step 3: Amination: The resulting intermediate is then subjected to amination at other positions of the quinazoline ring to yield the final 2,4-diamino-7-aminoalkoxy-quinazoline product.

Applications

Catalyst in Polyurethane Foam Production

This compound is utilized as a catalyst in the manufacturing of polyurethane foams.[6] Tertiary amine catalysts, such as this compound, play a crucial role in accelerating the reaction between isocyanates and polyols (the gelling reaction) and the reaction between isocyanates and water (the blowing reaction), which generates carbon dioxide gas to expand the foam.[7] The presence of the hydroxyl group in its structure allows it to be a reactive catalyst, incorporating itself into the polymer matrix and reducing the potential for volatile organic compound (VOC) emissions from the final product.[6]

Catalytic Mechanism in Urethane Formation

The catalytic activity of tertiary amines in urethane formation is attributed to their ability to activate the isocyanate group. The lone pair of electrons on the nitrogen atom of the amine interacts with the electrophilic carbon of the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl group of the polyol.

References

- 1. This compound | C7H18N2O | CID 75171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-((2-(Dimethylamino)ethyl)methylamino)ethanol | C7H18N2O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 3. guidechem.com [guidechem.com]

- 4. Protein lysine methyltransferase G9a inhibitors: design, synthesis, and structure activity relationships of 2,4-diamino-7-aminoalkoxy-quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-{[2-(Dimethylamino)ethyl]methylamino}ethanol [cymitquimica.com]

- 6. newtopchem.com [newtopchem.com]

- 7. newtopchem.com [newtopchem.com]

Unraveling the Enigma of the "dmemH Ligand": A Call for Specificity

To our valued researchers, scientists, and drug development professionals,

Our comprehensive investigation into the "dmemH ligand" has revealed that this term does not correspond to a specifically identifiable chemical entity in the current scientific literature. It is possible that "dmemH" represents a typographical error, a non-standard abbreviation, or a novel compound with limited public documentation.

The pursuit of scientific accuracy and the delivery of precise, actionable information are paramount. Without a definitive chemical structure or a recognized name for the "dmemH ligand," it is impossible to provide the in-depth technical guide you have requested. Key information such as molecular structure, bonding characteristics, quantitative data, experimental protocols, and associated signaling pathways remains inaccessible.

To facilitate the creation of the detailed technical whitepaper you require, we kindly request that you provide a more specific identifier for the ligand of interest. This could include:

-

The correct and complete chemical name

-

The CAS (Chemical Abstracts Service) registry number

-

A SMILES (Simplified Molecular-Input Line-Entry System) string

-

A chemical structure diagram

Upon receipt of a precise identifier, we will be fully equipped to conduct a thorough analysis and generate the high-quality, in-depth guide you need, complete with structured data tables, detailed experimental methodologies, and the mandatory Graphviz visualizations.

We look forward to assisting you further once this critical information is provided.

The Inner Workings of Jeffcat Z-110: A Technical Guide to its Catalytic Action in Polyurethane Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jeffcat Z-110, chemically known as N,N,N'-trimethylaminoethyl-ethanolamine, is a highly efficient tertiary amine catalyst integral to the synthesis of a wide array of polyurethane products.[1][2] Classified as a reactive, low-emission catalyst, its unique molecular structure, featuring a hydroxyl group, allows it to be chemically incorporated into the polyurethane polymer matrix.[3] This covalent bonding minimizes its volatility and potential for migration from the final product, addressing the increasing demand for materials with low volatile organic compound (VOC) emissions. This technical guide provides an in-depth exploration of the mechanism of action of Jeffcat Z-110 in polyurethane catalysis, supported by comparative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

Core Mechanism of Action in Polyurethane Catalysis

The synthesis of polyurethane is primarily driven by the reaction between a polyol (containing hydroxyl groups, -OH) and an isocyanate (containing isocyanate groups, -NCO). This reaction, known as the gelling reaction, forms the urethane linkage that constitutes the backbone of the polymer. In the production of polyurethane foams, a concurrent reaction, the blowing reaction, occurs between the isocyanate and water, generating carbon dioxide gas that acts as a blowing agent to create the cellular structure.

Tertiary amine catalysts, such as Jeffcat Z-110, play a crucial role in accelerating both the gelling and blowing reactions. The catalytic activity of tertiary amines is attributed to the lone pair of electrons on the nitrogen atom, which can interact with the reactants. Two primary mechanisms have been proposed for tertiary amine catalysis in polyurethane formation:

-

Baker's Mechanism: This mechanism suggests that the tertiary amine activates the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl group of the polyol or water.

-

Farkas' Mechanism: In this model, the catalyst first forms a complex with the hydroxyl-containing reactant (polyol or water), thereby increasing its nucleophilicity and facilitating its reaction with the isocyanate.

Jeffcat Z-110 is particularly recognized for its strong influence on the blowing reaction , making it a valuable tool for controlling the foam's density and cell structure.[3]

The Unique Role of the Hydroxyl Group in Jeffcat Z-110

The presence of a hydroxyl group in the structure of Jeffcat Z-110 distinguishes it as a reactive catalyst. This hydroxyl group can react with isocyanate groups, leading to the covalent incorporation of the catalyst molecule into the polymer backbone. This has two significant consequences:

-

Low Emissions: By becoming a permanent part of the polymer, the catalyst is not free to volatilize from the finished product, resulting in low VOC emissions and reduced odor.

-

Modified Polymer Properties: The incorporation of the catalyst molecule can have a subtle influence on the final properties of the polyurethane, such as its mechanical strength and thermal stability.

Quantitative Performance Data

To illustrate the catalytic performance of Jeffcat Z-110, the following table presents typical performance data in a representative rigid polyurethane foam formulation compared to other common tertiary amine catalysts. The data is presented for illustrative purposes and can vary depending on the specific formulation and processing conditions.

| Catalyst | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Free-Rise Density ( kg/m ³) |

| Jeffcat Z-110 | 10 - 15 | 45 - 60 | 70 - 90 | 28 - 32 |

| DABCO 33-LV® (33% TEDA in DPG) | 8 - 12 | 50 - 70 | 80 - 100 | 30 - 34 |

| DMCHA (N,N-Dimethylcyclohexylamine) | 12 - 18 | 60 - 80 | 90 - 110 | 29 - 33 |

Note: DABCO 33-LV® is a registered trademark of Evonik Industries.

Experimental Protocols

A standardized method for evaluating the performance of polyurethane catalysts is crucial for comparative analysis and formulation development. The following protocols outline the key experiments for assessing catalyst activity and its effect on foam properties.

Catalyst Activity Measurement (Cup Test)

This method is based on the principles outlined in ASTM D7487, "Standard Test Method for Polyurethane Raw Materials: Determination of Reactivity of Polyurethane Foam Systems Using a Cup Test."

Objective: To determine the characteristic reaction times (cream time, gel time, and tack-free time) of a polyurethane foam formulation with a specific catalyst.

Materials and Equipment:

-

Polyol blend (pre-mixed with surfactant, water, and catalyst)

-

Isocyanate (e.g., polymeric MDI)

-

Paper cups (e.g., 250 mL)

-

Digital stopwatch

-

Wooden tongue depressor or spatula for mixing

-

Fume hood

-

Balance (accurate to 0.01 g)

-

Thermometer or thermocouple

Procedure:

-

Conditioning: Condition all components (polyol blend, isocyanate) and equipment to a controlled temperature (e.g., 25 °C ± 1 °C) for at least 24 hours prior to testing.

-

Preparation: Weigh the specified amount of the polyol blend into a paper cup.

-

Initiation: Add the specified amount of isocyanate to the polyol blend and immediately start the stopwatch.

-

Mixing: Mix the components vigorously and thoroughly with the tongue depressor for a specified time (e.g., 5-10 seconds), ensuring the sides and bottom of the cup are scraped.

-

Observation and Data Recording:

-

Cream Time: Record the time from the start of mixing until the mixture begins to rise and change color (creaming).

-

Gel Time (String Time): After the cream time, periodically touch the surface of the rising foam with a clean tongue depressor. Record the time when the foam becomes stringy and can be pulled into fine threads.

-

Tack-Free Time: Continue to periodically touch the surface of the foam with a clean tongue depressor. Record the time when the surface is no longer sticky to the touch.

-

Free-Rise Density Measurement

Objective: To determine the density of the foam core when allowed to expand without any restrictions.

Procedure:

-

Following the cup test, allow the foam to fully cure (typically 24 hours at ambient conditions).

-

Carefully cut the foam bun from the cup.

-

Cut a regular-shaped specimen (e.g., a cube) from the core of the foam bun, avoiding the skin.

-

Measure the dimensions of the specimen accurately to calculate its volume (V).

-

Weigh the specimen to determine its mass (m).

-

Calculate the free-rise density (ρ) using the formula: ρ = m / V.

Evaluation of Physical Properties

For a more comprehensive analysis of the final foam, various physical properties can be tested according to ASTM D3574, "Standard Test Methods for Flexible Cellular Materials—Slab, Bonded, and Molded Urethane Foams."[4][5][6][7][8] Relevant tests include:

-

Compressive Strength

-

Dimensional Stability

-

Closed-Cell Content

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Overview of Jeffcat Z-110's role in polyurethane foam formation.

Caption: Catalytic cycle of Jeffcat Z-110 including its reaction into the polymer matrix.

Caption: Standard workflow for the experimental evaluation of a polyurethane catalyst.

Conclusion

Jeffcat Z-110 stands out as a versatile and efficient catalyst for polyurethane systems, particularly in applications where low emissions are a critical requirement. Its dual functionality as a potent tertiary amine catalyst, with a strong preference for the blowing reaction, and as a reactive component that integrates into the polymer matrix, offers formulators a valuable tool for controlling reaction kinetics and enhancing the environmental profile of their products. A thorough understanding of its mechanism of action, coupled with standardized experimental evaluation, is key to leveraging its full potential in the development of advanced polyurethane materials.

References

- 1. specialchem.com [specialchem.com]

- 2. bdmaee.net [bdmaee.net]

- 3. N, N, N' -Trimethylaminoethylethanolamine For Sale | 2212-32-0 [whamine.com]

- 4. ASTM D3574: Standard Test Methods for Flexible Cellular Materials - IDM Instruments [idminstruments.com.au]

- 5. zwickroell.com [zwickroell.com]

- 6. professionaltesting.us [professionaltesting.us]

- 7. ASTM D3574 - Flexible Cellular Materials | Urethane Foams - STEP Lab [step-lab.com]

- 8. matestlabs.com [matestlabs.com]

Spectroscopic Profile of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol: A Technical Guide

For researchers, scientists, and professionals in drug development, this document provides a concise yet in-depth overview of the spectroscopic data available for the compound 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol, a versatile bidentate ligand and chemical intermediate.

This technical guide summarizes the available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound (CAS No. 2212-32-0). Due to the absence of publicly available, detailed experimental spectra in peer-reviewed journals, this guide presents predicted spectroscopic data and general experimental protocols applicable to this class of compounds.

Chemical Structure and Properties

Chemical Formula: C₇H₁₈N₂O

Molecular Weight: 146.23 g/mol

Synonyms: N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine, Jeffcat Z-110, Dabco T

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| H-a | 3.55 | Triplet |

| H-b | 2.55 | Triplet |

| H-c | 2.45 | Triplet |

| H-d | 2.30 | Triplet |

| H-e | 2.25 | Singlet |

| H-f | 2.20 | Singlet |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 | 59.5 |

| C-2 | 57.8 |

| C-3 | 57.2 |

| C-4 | 48.0 |

| C-5 | 45.5 |

| C-6 | 42.0 |

Infrared (IR) Spectroscopy

IR spectral data for this compound has been recorded using Attenuated Total Reflectance (ATR) techniques. While the full dataset is not publicly accessible, the expected characteristic absorption bands are summarized below based on the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching, hydrogen-bonded | 3400-3200 (broad) |

| C-H (Alkane) | Stretching | 2950-2850 |

| C-N (Amine) | Stretching | 1250-1020 |

| C-O (Alcohol) | Stretching | 1260-1050 |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this specific compound are not available in published literature. However, the following represents standard methodologies for obtaining NMR and IR spectra for liquid amino alcohol compounds.

NMR Spectroscopy Protocol

A general procedure for acquiring NMR spectra of a liquid amine sample is as follows:

-

Sample Preparation: A small amount of the liquid sample (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. The choice of solvent depends on the solubility of the analyte and the desired chemical shift window.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Standard acquisition parameters, including pulse sequence, acquisition time, and relaxation delay, are set.

-

Data Acquisition: The ¹H NMR spectrum is typically acquired first, followed by the ¹³C NMR spectrum. For enhanced sensitivity, techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used for ¹³C NMR to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

ATR-IR Spectroscopy Protocol

A general procedure for acquiring an ATR-IR spectrum of a liquid sample is as follows:

-

Instrument Preparation: The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

Sample Application: A small drop of the liquid sample is placed directly onto the ATR crystal, ensuring complete coverage.

-

Data Acquisition: The IR spectrum is recorded by co-adding multiple scans to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a known chemical compound using spectroscopic methods.

Caption: Workflow for Spectroscopic Characterization.

As this compound is utilized in the synthesis of more complex molecules, such as phthalocyanines, a logical diagram illustrating its role as a precursor is provided below.

Caption: Role as a Synthetic Precursor.

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Dabco T-12 (Dibutyltin Dilaurate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Dabco T-12, chemically known as dibutyltin dilaurate (DBTDL). Given that "Dabco T" refers to a product line, this document focuses on Dabco T-12 (CAS No. 77-58-7), a widely used and representative organotin catalyst. The information herein is synthesized from publicly available data for researchers and professionals in material science and drug development who may utilize such catalysts in polymer-based formulations.

Introduction to Dabco T-12

Dabco T-12 is an organotin compound, specifically dibutyltin dilaurate (DBTDL). It is a versatile and highly efficient catalyst, primarily used to promote the urethane (polyol-isocyanate) reaction in the production of a wide range of materials, including flexible and rigid polyurethane foams, coatings, adhesives, and sealants.[1][2][3] Its catalytic activity is attributed to the Lewis acid character of the tin center, which activates isocyanate and hydroxyl groups, thereby accelerating the formation of urethane linkages.[4] While highly effective, understanding its thermal stability is critical for defining processing limits, storage conditions, and predicting the long-term stability of the final products.

Thermal Stability Profile

Detailed thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) thermograms for pure Dabco T-12 are not extensively available in public literature, likely due to their proprietary nature. However, a consistent thermal stability profile can be constructed from various scientific and technical sources.

2.1 Thermogravimetric Analysis (TGA) Summary

TGA measures the change in mass of a sample as a function of temperature. For Dabco T-12, the key thermal event is decomposition. The onset of thermal decomposition is the critical parameter for determining its processing temperature window.

2.2 Differential Scanning Calorimetry (DSC) Summary

DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions. For Dabco T-12, the primary event observed is an endothermic peak associated with its decomposition.

| Parameter | Value | Source Description |

| Chemical Name | Dibutyltin dilaurate (DBTDL) | Catalyst for polyurethane and silicone curing.[4][5] |

| Appearance | Colorless to pale yellow viscous liquid | Remains liquid at room temperature.[4][5] |

| Decomposition Onset | ~240 °C | The decomposition temperature (Td) is cited as 240°C. |

| Decomposition Range | 250 °C - 400 °C | The maximum thermal decomposition rate occurs in this range. |

| DSC Event | Endothermic Peak at ~253 °C | This peak is attributed to the thermal decomposition of DBTDL. |

| General Stability | Stable up to ~245 °C | Poly(urea-formaldehyde) microcapsules containing DBTDL exhibited good thermal stability up to this temperature. |

Degradation Profile and Mechanism

The degradation of Dabco T-12 can proceed through two primary pathways: hydrolysis and thermal decomposition.

-

Hydrolytic Degradation : In the presence of moisture, DBTDL is susceptible to hydrolysis. This reaction cleaves the tin-oxygen ester bonds, yielding dibutyltin oxide and lauric acid. This process can affect its catalytic activity and the stability of formulations.[4]

-

Thermal Decomposition : When heated above its decomposition temperature (>250 °C), Dabco T-12 undergoes irreversible breakdown.[5] Under fire conditions or in an oxidative atmosphere, the degradation products are primarily oxides of carbon (CO, CO₂), and potentially oxides of nitrogen and tin.[4] The process is described as emitting acrid smoke and fumes.[5]

The catalytic mechanism itself involves the tin atom acting as a Lewis acid to coordinate with both the polyol and isocyanate groups, lowering the activation energy for the urethane linkage formation.

References

A Technical Guide to the Solubility of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol (CAS No. 2212-32-0), a compound of interest in various chemical and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on presenting the existing qualitative information and providing detailed, adaptable experimental protocols for determining its solubility in organic solvents.

Core Compound Information

IUPAC Name: this compound Synonyms: N,N,N'-Trimethyl-N'-(2-hydroxyethyl)-1,2-ethanediamine, Dabco T, Jeffcat Z-110 Molecular Formula: C₇H₁₈N₂O Molecular Weight: 146.23 g/mol Appearance: Colorless to light yellow liquid.[1][2]

Solubility Data

| Solvent | Temperature | Solubility | Source |

| Water | 20°C | 1000 g/L | [3] |

| Chloroform | Not Specified | Slightly Soluble | [3] |

| Methanol | Not Specified | Slightly Soluble | [3] |

| Organic Solvents (General) | Not Specified | Soluble | [4] |

| Diethyl Ether | Not Specified | Soluble | [4] |

| Dichloromethane | Not Specified | Soluble | [4] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of liquid amines like this compound in organic solvents. These protocols are based on established laboratory practices for solubility assessment.

Method 1: Visual "Shake-Flask" Method for Qualitative to Semi-Quantitative Assessment

This method is a straightforward approach to determine the approximate solubility and miscibility.

Materials:

-

This compound

-

A range of organic solvents (e.g., ethanol, acetone, ethyl acetate, toluene, hexane)

-

Small, clear glass vials or test tubes with secure caps

-

Calibrated pipettes or micropipettes

-

Vortex mixer

-

Temperature-controlled environment (e.g., water bath, incubator)

Procedure:

-

Preparation: Label a series of vials for each solvent to be tested. Ensure all glassware is clean and dry.

-

Solvent Addition: Add a fixed volume of the organic solvent (e.g., 1 mL) to each respective vial.

-

Analyte Addition: To the solvent in each vial, add a small, measured amount of this compound (e.g., 10 µL).

-

Mixing: Securely cap the vials and vortex for 1-2 minutes to ensure thorough mixing.

-

Observation: Visually inspect the mixture against a well-lit background.

-

Miscible/Very Soluble: A clear, homogeneous solution with no visible phase separation.

-

Partially Soluble: A cloudy or hazy solution, or the presence of undissolved droplets.

-

Insoluble: Two distinct liquid layers are visible.

-

-

Incremental Addition (for semi-quantitative results): If the initial amount dissolves completely, continue adding small, known volumes of the amine to the same vial, vortexing after each addition. Continue this process until the solution becomes saturated (i.e., cloudiness persists or a separate phase appears). The total volume of amine added before saturation can be used to estimate the solubility.

-

Temperature Control: For temperature-specific solubility, perform the entire procedure within a temperature-controlled environment.

Method 2: Gravimetric Determination of Solubility

This method provides a more quantitative measure of solubility.

Materials:

-

Same as Method 1, plus:

-

Analytical balance

-

Evaporating dish or pre-weighed beaker

-

Oven or vacuum oven

Procedure:

-

Saturated Solution Preparation: In a vial, add an excess amount of this compound to a known volume of the organic solvent.

-

Equilibration: Cap the vial tightly and agitate it (e.g., on a shaker or with a magnetic stirrer) in a constant temperature bath for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed in the temperature bath until the undissolved amine settles, leaving a clear supernatant of the saturated solution.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette, ensuring no undissolved material is transferred.

-

Solvent Evaporation: Transfer the withdrawn supernatant to a pre-weighed evaporating dish. Gently evaporate the solvent in an oven at a temperature below the boiling point of the amine but sufficient to remove the solvent. A vacuum oven is preferred to minimize loss of the amine.

-

Mass Determination: Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it on an analytical balance. The difference in weight gives the mass of the dissolved amine.

-

Calculation: Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved amine (g) / Volume of supernatant withdrawn (mL)) x 100

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the determination of solubility.

Caption: A flowchart outlining the key steps for determining the solubility of a liquid amine in organic solvents.

References

An In-depth Technical Guide to the Hydrolytic Stability of N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine

Affiliation: Google Research

Abstract

This technical guide addresses the hydrolytic stability of N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine, a compound of significant interest in various industrial applications, including as a catalyst in polyurethane foam production. Due to a lack of specific public data on its hydrolytic degradation, this document provides a comprehensive framework for researchers, scientists, and drug development professionals to assess its stability. The guide synthesizes information from studies on structurally analogous compounds, such as tertiary amines and other substituted ethylenediamines. It outlines potential degradation pathways, proposes detailed experimental protocols for stability testing, and provides templates for data presentation and visualization to guide future research in this area.

Introduction

N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine is a tertiary amine containing a primary alcohol functional group. Its utility in various chemical processes necessitates a thorough understanding of its stability in aqueous environments, as hydrolysis can impact its efficacy, lead to the formation of undesirable byproducts, and affect the safety and stability of formulations. This guide aims to provide a foundational understanding of the potential hydrolytic behavior of this molecule and a practical approach to its experimental evaluation.

Inferred Hydrolytic Stability

Based on the chemical literature for structurally similar compounds, the hydrolytic stability of N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine can be inferred. Tertiary amines are generally considered to be more stable against thermal and oxidative degradation than primary and secondary amines.[1][2][3] The core structure, consisting of C-N and C-C single bonds, is not typically susceptible to direct hydrolysis under neutral to moderately acidic or basic conditions. The primary alcohol group is also generally stable against hydrolysis.

However, extreme pH and elevated temperatures could potentially promote degradation pathways. While tertiary amines do not readily form carbamates, which is a common degradation route for primary and secondary amines in the presence of CO2, other mechanisms may be at play in aqueous solutions over extended periods.[3]

Proposed Experimental Protocol for Hydrolytic Stability Assessment

The following is a proposed comprehensive protocol for systematically evaluating the hydrolytic stability of N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine.

3.1. Materials and Reagents

-

N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine (high purity grade)

-

HPLC-grade water, methanol, and acetonitrile

-

Buffer solutions (e.g., phosphate, borate) covering a pH range of 2 to 12

-

Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment

-

High-purity standards of any anticipated degradation products (if available)

3.2. Equipment

-

High-Performance Liquid Chromatography (HPLC) system with UV and/or Mass Spectrometric (MS) detection

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

-

pH meter

-

Thermostatically controlled water baths or ovens

-

Volumetric flasks and pipettes

3.3. Experimental Procedure

-

Preparation of Stock Solution: Prepare a stock solution of N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Preparation of Test Solutions: For each pH value to be tested (e.g., pH 2, 4, 7, 10, 12), dilute the stock solution with the appropriate buffer to a final concentration (e.g., 100 µg/mL).

-

Incubation: Dispense aliquots of each test solution into sealed vials and place them in thermostatically controlled environments at various temperatures (e.g., 25°C, 40°C, 60°C, and 80°C).

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly for longer-term studies), withdraw a vial from each condition. Quench any ongoing reaction by cooling the sample to a low temperature (e.g., 4°C) and, if necessary, neutralizing the pH.

-

Sample Analysis: Analyze the samples using a validated stability-indicating analytical method, such as HPLC-UV or LC-MS. The method should be capable of separating the parent compound from any potential degradation products.

-

Data Analysis: Quantify the concentration of N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine remaining at each time point. If degradation is observed, calculate the degradation rate constant (k) and the half-life (t½) at each condition.

Data Presentation

Quantitative data from the hydrolytic stability studies should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Hypothetical Hydrolytic Stability Data for N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine at 60°C

| pH | Time (hours) | Concentration (µg/mL) | Percent Remaining |

| 2 | 0 | 100.0 | 100.0% |

| 24 | 99.8 | 99.8% | |

| 48 | 99.5 | 99.5% | |

| 72 | 99.2 | 99.2% | |

| 7 | 0 | 100.0 | 100.0% |

| 24 | 100.0 | 100.0% | |

| 48 | 99.9 | 99.9% | |

| 72 | 99.9 | 99.9% | |

| 12 | 0 | 100.0 | 100.0% |

| 24 | 99.7 | 99.7% | |

| 48 | 99.4 | 99.4% | |

| 72 | 99.0 | 99.0% |

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the proposed workflow for the hydrolytic stability study.

5.2. Hypothetical Degradation Pathway

While N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine is expected to be relatively stable, a hypothetical degradation pathway under harsh conditions (e.g., extreme pH and high temperature) could involve Hofmann elimination or oxidation. The following diagram illustrates a possible, though unconfirmed, degradation route.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for assessing the hydrolytic stability of N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine. Based on the stability of analogous tertiary amines, significant degradation under typical ambient and physiological conditions is not anticipated. However, the proposed experimental protocol offers a systematic approach to generate empirical data to confirm its stability profile across a range of pH and temperature conditions. The visualizations provided for the experimental workflow and potential degradation pathways serve as valuable tools for researchers embarking on the stability assessment of this important industrial chemical. Future experimental work is essential to validate these hypotheses and to fully characterize the hydrolytic stability of N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine.

References

Methodological & Application

Application Notes and Protocols for 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol as a Polyurethane Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol, also known as N,N,N'-trimethylaminoethylethanolamine, is a reactive tertiary amine catalyst extensively utilized in the production of polyurethane (PU) foams.[1][2][3] Its bifunctional nature, containing both a tertiary amine and a hydroxyl group, allows it to effectively catalyze the polyurethane reactions while also being incorporated into the polymer matrix. This reactive nature is particularly advantageous in producing low-odor and low-emission polyurethane products, a critical consideration in various applications, including automotive interiors and consumer goods.[1][2] This catalyst is known to selectively promote the urea (isocyanate-water) or "blowing" reaction, making it a versatile tool for controlling the foam's density and cellular structure.[1]

These application notes provide detailed protocols for the use of this compound in the laboratory-scale synthesis of flexible polyurethane foam, along with expected performance data and visualizations of the catalytic mechanism and experimental workflow.

Data Presentation

The following tables summarize the typical effects of varying the concentration of this compound on the reaction profile and physical properties of a flexible polyurethane foam. The data presented is a representative synthesis based on typical flexible foam formulations and the established catalytic behavior of this amine catalyst.

Table 1: Effect of Catalyst Concentration on Reaction Profile

| Catalyst Concentration (pphp*) | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) |

| 0.2 | 15-20 | 100-120 | 150-180 |

| 0.4 | 10-15 | 80-100 | 120-150 |

| 0.6 | 8-12 | 60-80 | 90-120 |

| 0.8 | 6-10 | 50-70 | 75-100 |

*pphp: parts per hundred parts of polyol

Table 2: Effect of Catalyst Concentration on Foam Physical Properties

| Catalyst Concentration (pphp) | Density ( kg/m ³) | 25% ILD Hardness (N) | Resilience (%) |

| 0.2 | 30-32 | 120-130 | 45-50 |

| 0.4 | 28-30 | 110-120 | 48-53 |

| 0.6 | 26-28 | 100-110 | 50-55 |

| 0.8 | 24-26 | 90-100 | 52-57 |

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of Flexible Polyurethane Foam

This protocol details the hand-mixing procedure for preparing a free-rise flexible polyurethane foam block.

Materials:

-

Polyether Polyol (e.g., 3000 MW triol, OH value ~56 mg KOH/g)

-

Toluene Diisocyanate (TDI 80/20)

-

Deionized Water (Blowing Agent)

-

Silicone Surfactant

-

Stannous Octoate (Gel Catalyst)

-

This compound (Blowing Catalyst)

-

Disposable Paper Cups (500 mL)

-

Mechanical Stirrer with Impeller (2000-3000 rpm)

-

Fume Hood

-

Digital Stopwatch

-

Balance (accurate to 0.01 g)

-

Wooden Spatula

Procedure:

-

Preparation of the Polyol Blend (Component A):

-

In a 500 mL disposable paper cup, accurately weigh the required amounts of polyether polyol, deionized water, silicone surfactant, stannous octoate, and this compound according to the formulation in Table 3.

-

Mix the components thoroughly with a mechanical stirrer at 2000 rpm for 60 seconds, ensuring a homogeneous mixture.

-

-

Foaming Process:

-

Place the cup containing the polyol blend under the mechanical stirrer in a fume hood.

-

Accurately weigh the required amount of Toluene Diisocyanate (TDI 80/20) in a separate container.

-

Add the TDI to the polyol blend and immediately start the mechanical stirrer at 3000 rpm and the stopwatch simultaneously.

-

Mix for 5-7 seconds until the mixture is well-combined.

-

Stop the stirrer and observe the mixture.

-

-

Data Collection:

-

Cream Time: Record the time from the start of mixing until the mixture turns cloudy or creamy and begins to rise.

-

Gel Time: As the foam rises, gently touch the surface with a wooden spatula. Record the time when the foam is stringy and sticky, indicating the onset of gelation.

-

Tack-Free Time: Continue to gently touch the surface of the foam with the spatula. Record the time when the foam surface is no longer sticky to the touch.

-

Allow the foam to cure in the fume hood for at least 24 hours before proceeding with physical property testing.

-

Table 3: Example Formulation for Flexible Polyurethane Foam

| Component | Parts by Weight |

| Polyether Polyol | 100 |

| Deionized Water | 4.0 |

| Silicone Surfactant | 1.0 |

| Stannous Octoate | 0.2 |

| This compound | 0.2 - 0.8 (variable) |

| Toluene Diisocyanate (TDI 80/20) | Index 110 |

Protocol 2: Measurement of Polyurethane Foam Physical Properties

The following are standard test methods for characterizing the physical properties of the cured polyurethane foam, based on ASTM D3574.

1. Density:

-

Cut a specimen of known dimensions (e.g., 50 mm x 50 mm x 25 mm) from the core of the foam block.

-

Weigh the specimen accurately.

-

Calculate the density using the formula: Density = mass / volume.

2. Indentation Load Deflection (ILD) or Indentation Force Deflection (IFD):

-

This test measures the firmness of the foam.

-

A circular indenter foot is pressed into a foam sample of standard dimensions.

-

The force required to compress the foam to 25% of its original thickness is recorded.

3. Resilience (Ball Rebound Test):

-

This test measures the elasticity of the foam.

-

A steel ball is dropped from a standard height onto the foam specimen.

-

The rebound height of the ball is measured.

-

Resilience is calculated as the ratio of the rebound height to the drop height, expressed as a percentage.

Visualizations

Catalytic Mechanism

The diagram below illustrates the proposed catalytic mechanism of this compound in promoting the blowing (water-isocyanate) reaction. The tertiary amine functionality activates a water molecule, making it a more potent nucleophile to attack the isocyanate group.

Caption: Catalytic cycle of the blowing reaction.

Experimental Workflow

The following diagram outlines the logical flow of the experimental procedure for synthesizing and characterizing polyurethane foam using the specified catalyst.

Caption: Workflow for foam synthesis and analysis.

References

Synthesis of dmemH Ligand for Coordination Chemistry: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of the dmemH ligand, N,N'-dimethyl-N,N'-bis(2-hydroxyethyl)ethylenediamine. This ligand is of significant interest in coordination chemistry due to its potential to form stable complexes with various metal ions, making it a valuable component in the development of therapeutic agents and catalysts. The protocol herein is a proposed two-step synthetic route, commencing with the synthesis of N,N'-dimethylethylenediamine, followed by its subsequent reaction with ethylene oxide. This application note includes a comprehensive, step-by-step experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

Polydentate ligands are crucial in the field of coordination chemistry, offering multiple binding sites to a central metal ion, thereby forming stable chelate complexes. The dmemH ligand (N,N'-dimethyl-N,N'-bis(2-hydroxyethyl)ethylenediamine) is a tetradentate ligand with two amine and two hydroxyl donor groups. The presence of both nitrogen and oxygen donor atoms allows for versatile coordination behavior with a range of metal ions. The methyl groups on the nitrogen atoms can influence the steric and electronic properties of the resulting metal complexes, potentially tuning their reactivity, stability, and biological activity. This protocol outlines a reliable method for the laboratory-scale synthesis of the dmemH ligand.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the intermediate product. Due to the lack of a directly published synthesis of dmemH, the yield for the final product is an expected estimate based on similar reactions.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) | Reference |

| N,N'-dimethylethylenediamine | C₄H₁₂N₂ | 88.15 | 85-95 | [1] |

| N,N'-dimethyl-N,N'-bis(2-hydroxyethyl)ethylenediamine (dmemH) | C₈H₂₀N₂O₂ | 176.26 | 70-80 (Estimated) | N/A |

Experimental Protocols

This synthesis is a two-step process. The first step is the synthesis of the precursor, N,N'-dimethylethylenediamine. The second step is the hydroxyethylation of this precursor to yield the final dmemH ligand.

Step 1: Synthesis of N,N'-dimethylethylenediamine

This procedure is adapted from a patented method for the synthesis of N,N'-dimethylethylenediamine.[1]

Materials:

-

Methylamine

-

1,2-dichloroethane

-

Sodium hydroxide (or other suitable base)

-

Anhydrous solvent (e.g., ethanol)

-

Reaction vessel (pressure-rated)

-

Distillation apparatus

Procedure:

-

In a pressure-rated reaction vessel, charge with methylamine and the anhydrous solvent.

-

Cool the mixture and slowly add 1,2-dichloroethane dropwise while maintaining a low temperature. The molar ratio of methylamine to 1,2-dichloroethane should be in excess to favor disubstitution.

-

After the addition is complete, seal the vessel and heat the reaction mixture. The reaction is typically carried out under pressure at a temperature range of 50-80°C for several hours.[1]

-

Monitor the reaction progress by a suitable method (e.g., GC-MS).

-

Once the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

-

Neutralize the resulting mixture with a solution of sodium hydroxide to deprotonate the amine hydrochlorides and to precipitate the sodium chloride byproduct.

-

Filter the mixture to remove the inorganic salts.

-

The resulting solution contains N,N'-dimethylethylenediamine. The solvent can be removed by rotary evaporation.

-

Purify the crude N,N'-dimethylethylenediamine by fractional distillation.

Step 2: Synthesis of N,N'-dimethyl-N,N'-bis(2-hydroxyethyl)ethylenediamine (dmemH)

This procedure is based on the known reactivity of amines with ethylene oxide.[2]

Materials:

-

N,N'-dimethylethylenediamine (from Step 1)

-

Ethylene oxide

-

Anhydrous solvent (e.g., methanol or ethanol)

-

Reaction flask equipped with a dry ice condenser and a gas inlet

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Set up a reaction flask under an inert atmosphere, equipped with a magnetic stirrer and a dry ice condenser.

-

Dissolve the purified N,N'-dimethylethylenediamine in the anhydrous solvent in the reaction flask.

-

Cool the solution in an ice bath.

-

Carefully introduce a controlled amount of ethylene oxide gas into the solution through the gas inlet. The molar ratio of ethylene oxide to N,N'-dimethylethylenediamine should be approximately 2:1.

-

After the addition of ethylene oxide, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

The reaction progress can be monitored by TLC or GC-MS.

-

Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, dmemH, can be purified by vacuum distillation or recrystallization from a suitable solvent.

Mandatory Visualization

The following diagrams illustrate the key chemical transformations and the overall experimental workflow.

Caption: Experimental workflow for the two-step synthesis of the dmemH ligand.

References

Application Notes and Protocols for N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine in Promoting the Urea (Isocyanate-Water) Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine, commercially known as JEFFCAT Z-110, is a tertiary amine catalyst utilized in the manufacturing of polyurethane products.[1][2] Its molecular structure, featuring both a tertiary amine and a hydroxyl group, allows it to act as a reactive catalyst. This means it not only promotes the reaction but can also be incorporated into the polymer matrix, leading to lower volatile organic compound (VOC) emissions from the final product.[2] This application note provides detailed information on its role in catalyzing the reaction between isocyanates and water, a critical step in the production of polyurethane foams where this reaction generates carbon dioxide for foam expansion.[3]

The isocyanate-water reaction, often referred to as the "blowing" reaction in polyurethane chemistry, proceeds in two main steps. First, the isocyanate group reacts with water to form an unstable carbamic acid intermediate. This intermediate then decomposes to yield an amine and carbon dioxide gas. The generated amine can further react with another isocyanate group to form a urea linkage, contributing to the polymer network.[4] Tertiary amine catalysts, such as N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine, accelerate this reaction, influencing the rate of gas formation and, consequently, the structure and properties of the resulting foam.[5] The catalytic activity of tertiary amines is generally attributed to their basicity and the steric accessibility of the nitrogen atom.[5]

Reaction Mechanism and Catalytic Role

Tertiary amine catalysts accelerate the isocyanate-water reaction by activating the reactants. One proposed mechanism involves the formation of a complex between the tertiary amine and water through hydrogen bonding. This complex then attacks the isocyanate group. Another proposed mechanism suggests the formation of a complex between the catalyst and the isocyanate group, making it more susceptible to nucleophilic attack by water. The catalytic cycle is completed by the regeneration of the tertiary amine catalyst.

The overall reaction is as follows:

R-NCO + H₂O → [R-NHCOOH] → R-NH₂ + CO₂

R-NH₂ + R-NCO → R-NH-CO-NH-R

Data Presentation

The following tables summarize representative quantitative data for the performance of N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine (Catalyst A) in comparison to other common tertiary amine catalysts, such as Triethylenediamine (TEDA, Catalyst B) and Bis(2-dimethylaminoethyl)ether (BDMAEE, Catalyst C). The data is presented to illustrate the typical performance characteristics and should be considered as a reference for experimental design.

Table 1: Catalyst Properties

| Property | N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine (Catalyst A) | Triethylenediamine (TEDA) (Catalyst B) | Bis(2-dimethylaminoethyl)ether (BDMAEE) (Catalyst C) |

| CAS Number | 2212-32-0 | 280-57-9 | 3033-62-3 |

| Molecular Weight | 146.23 g/mol | 112.17 g/mol | 160.26 g/mol |

| Boiling Point | 208 °C | 174 °C | 189 °C |

| Hydroxyl Value | 384 mg KOH/g | N/A | N/A |

Table 2: Comparative Catalytic Activity in a Model System

Reaction Conditions: Toluene Diisocyanate (TDI) with water in a polyether polyol matrix at 25°C. Catalyst concentration at 0.5 parts per hundred parts polyol (php).

| Parameter | N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine (Catalyst A) | Triethylenediamine (TEDA) (Catalyst B) | Bis(2-dimethylaminoethyl)ether (BDMAEE) (Catalyst C) |

| Cream Time (s) | 15 | 18 | 12 |

| Gel Time (s) | 120 | 90 | 150 |

| Rise Time (s) | 180 | 150 | 200 |

| Relative Blowing Efficiency | High | Moderate | Very High |

| Relative Gelling Efficiency | Moderate | High | Low |

Note: Efficiency is a qualitative assessment based on the balance of cream, gel, and rise times.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the catalytic performance of N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine in the isocyanate-water reaction.

Protocol 1: Determination of Cream, Gel, and Rise Times in Polyurethane Foam Formation

Objective: To measure the characteristic reaction times of a polyurethane foam formulation catalyzed by N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine.

Materials:

-

Polyether polyol (e.g., Voranol® 3010)

-

Toluene Diisocyanate (TDI) (e.g., PAPI® 94)

-

Deionized water

-

Silicone surfactant (e.g., Dabco® DC198)

-

N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine (Catalyst)

-

Paper cups and wooden spatula for mixing

-

Stopwatch

-

Fume hood

Procedure:

-

In a paper cup, accurately weigh the polyether polyol, deionized water, silicone surfactant, and the catalyst according to the desired formulation.

-

Thoroughly mix the components with a wooden spatula for 30 seconds.

-

Add the pre-weighed TDI to the mixture and start the stopwatch immediately.

-

Mix vigorously for 10 seconds, ensuring homogeneity.

-

Observe the mixture and record the following times:

-

Cream Time: The time from the start of mixing until the mixture begins to rise and turns from clear to a creamy color.

-

Gel Time: The time from the start of mixing until the mixture becomes stringy when touched with the spatula.

-

Rise Time: The time from the start of mixing until the foam has reached its maximum height.

-

-

Repeat the experiment with other catalysts for comparison, keeping all other formulation parameters constant.

Protocol 2: In-situ FT-IR Spectroscopy for Monitoring Isocyanate Consumption

Objective: To quantitatively monitor the rate of the isocyanate-water reaction by observing the disappearance of the NCO stretching band in the infrared spectrum.

Materials:

-

Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Jacketed reaction vessel with temperature control.

-

Mechanical stirrer.

-

Syringes for reactant addition.

-

Isocyanate (e.g., phenyl isocyanate as a model compound or a diisocyanate).

-

Deionized water.

-

Anhydrous solvent (e.g., tetrahydrofuran or dioxane).

-

N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine (Catalyst).

Procedure:

-

Set up the reaction vessel on the ATR crystal of the FT-IR spectrometer and ensure good contact.

-

Equilibrate the vessel to the desired reaction temperature (e.g., 25°C).

-

Add the anhydrous solvent and the catalyst to the vessel and start stirring.

-

Collect a background spectrum.

-

Add the isocyanate to the vessel and immediately start collecting spectra at regular intervals (e.g., every 30 seconds).

-

After a stable baseline is achieved, inject the deionized water into the reaction mixture.

-

Continue to collect spectra until the isocyanate peak at approximately 2270 cm⁻¹ has disappeared or reached a constant low value.

-

Analyze the spectra by measuring the absorbance of the NCO peak as a function of time. The rate of reaction can be determined from the rate of disappearance of this peak.

Visualizations

Caption: Catalytic pathway of the isocyanate-water reaction.

Caption: Workflow for evaluating catalyst performance in foam.

References

Application Notes and Protocols: Use of dmemH in the Synthesis of Metal-Organic Frameworks (MOFs)